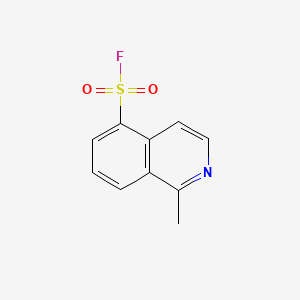
1-Methylisoquinoline-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylisoquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The presence of the sulfonyl fluoride group in the molecule imparts specific chemical properties that are exploited in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylisoquinoline-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® . These methods typically offer high yields and can be performed under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF . These reagents act as electrophilic “FSO₂⁺” synthons, facilitating the formation of the C–SO₂F bond. The industrial processes are designed to be efficient and scalable, ensuring the production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylisoquinoline-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), thionyl fluoride, and various nucleophiles . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylisoquinoline-5-sulfonyl fluoride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various applications, such as the selective modification of proteins in chemical biology . The compound targets specific amino acid residues, leading to the formation of stable adducts that can be used for further studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroisoquinoline: This compound shares a similar structure but lacks the sulfonyl fluoride group.
1-Methylisoquinoline: Similar to 1-Methylisoquinoline-5-sulfonyl fluoride but without the sulfonyl fluoride group.
Uniqueness
This compound is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Eigenschaften
Molekularformel |
C10H8FNO2S |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
InChI-Schlüssel |
LSJGZIVPJYKBQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)


![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)


![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

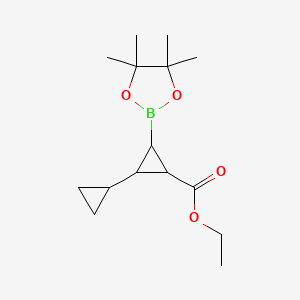
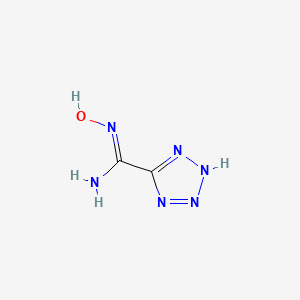
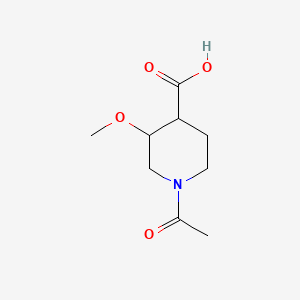
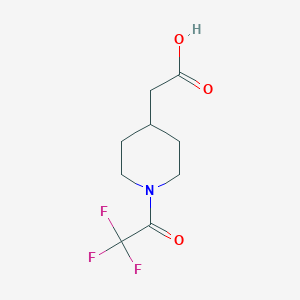
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
